7-methoxy-4-methyl-3-propyl-2H-chromen-2-one
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Overview
Description
7-methoxy-4-methyl-3-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones, also known as coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C13H14O3, is characterized by a chromen-2-one core structure substituted with methoxy, methyl, and propyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-4-methyl-3-propyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarins. This reaction typically involves the acid-catalyzed condensation of phenols with β-ketoesters. For this compound, the reaction would involve the condensation of 7-methoxy-4-methylcoumarin with a suitable propylating agent under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-4-methyl-3-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce new substituents at specific positions on the chromen-2-one ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
Scientific Research Applications
7-methoxy-4-methyl-3-propyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials, dyes, and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 7-methoxy-4-methyl-3-propyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
7-methoxy-4-propyl-2H-chromen-2-one: Similar structure but lacks the methyl group at the 4-position.
4-methyl-2H-chromen-2-one: Lacks the methoxy and propyl groups.
7-amino-4-methyl-2H-chromen-2-one: Contains an amino group instead of a methoxy group.
Uniqueness
7-methoxy-4-methyl-3-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy, methyl, and propyl groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H16O3 |
---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
7-methoxy-4-methyl-3-propylchromen-2-one |
InChI |
InChI=1S/C14H16O3/c1-4-5-12-9(2)11-7-6-10(16-3)8-13(11)17-14(12)15/h6-8H,4-5H2,1-3H3 |
InChI Key |
NHGACBFCNKYIEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(C=C(C=C2)OC)OC1=O)C |
Origin of Product |
United States |
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